molecular formula C12H15NO B1276309 Phenyl(piperidin-3-yl)methanone CAS No. 4842-87-9

Phenyl(piperidin-3-yl)methanone

Cat. No. B1276309
CAS RN: 4842-87-9
M. Wt: 189.25 g/mol
InChI Key: TXXOWSICLRODES-UHFFFAOYSA-N
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Description

Phenyl(piperidin-3-yl)methanone and its derivatives are a class of compounds that have been extensively studied due to their pharmacological properties, particularly as neuroleptic agents. These compounds are characterized by a phenyl and piperidine moiety linked through a methanone group, which is a key pharmacophore for neuroleptic activity .

Synthesis Analysis

The synthesis of these compounds typically involves the preparation of piperidinylmethanone as a core structure, which is then further modified to introduce various substituents that can enhance the neuroleptic activity. For instance, a series of phenyl(piperidin-3-yl)methanones with a phenothiazin-10-yl substituent have been synthesized and shown to possess potent neuroleptic properties . Another example is the synthesis of trans-phenyl-[2-(1-piperidinylmethyl)cyclopentyl]methanone, which was achieved using a generalizable method starting from readily available materials .

Molecular Structure Analysis

The molecular structure of these compounds has been elucidated using various spectroscopic techniques and, in some cases, confirmed by single-crystal X-ray diffraction studies. For example, the crystal structure of a dichloro-benzenesulfonyl piperidin-4-yl methanone oxime derivative revealed a chair conformation for the piperidine ring and a distorted tetrahedral geometry around the sulfur atom . Similarly, the structure of a (4-(6-fluorobenzo[d]isoxazol-3-yl) piperidin-1-yl)(morpholino)methanone was characterized, showing a chair conformation for the piperidine and morpholine rings .

Chemical Reactions Analysis

The chemical reactivity of phenyl(piperidin-3-yl)methanone derivatives is influenced by the substituents present on the core structure. For instance, the introduction of electron-withdrawing or electron-donating groups can affect the electronic properties and, consequently, the reactivity of these compounds. The presence of functional groups such as oxime or isoxazole can also introduce additional reactive sites and influence the overall chemical behavior.

Physical and Chemical Properties Analysis

The physical and chemical properties of phenyl(piperidin-3-yl)methanone derivatives are closely related to their molecular structure. For example, the presence of intramolecular hydrogen bonds can stabilize certain conformations and affect the compound's spectroscopic properties . The crystal packing and intermolecular interactions, such as hydrogen bonding and π-π stacking, can influence the solid-state properties and stability of these compounds . Additionally, the electronic properties, such as the HOMO-LUMO energy gap, can be indicative of the compound's reactivity and are often studied using density functional theory calculations .

Scientific Research Applications

Anticancer Applications

Phenyl(piperidin-3-yl)methanone derivatives have shown promise in anticancer research. For instance, certain derivatives, specifically those with nitro and fluoro substitution, demonstrated significant antiproliferative activity against human leukemia cells, suggesting their potential as therapeutic agents in leukemia treatment (Vinaya et al., 2011).

Structural and Synthetic Studies

The compound has been a subject of various structural and synthetic studies. One study reported the structural characterization of a related compound, a side product in benzothiazinone synthesis, indicating its relevance in the development of new anti-tuberculosis drugs (Eckhardt et al., 2020). Another study focused on thermal, optical, etching, structural studies, and theoretical calculations of a similar derivative, emphasizing its importance in various chemical and pharmaceutical applications (Karthik et al., 2021).

Enzyme Inhibition and Neuroprotective Activities

Some derivatives of Phenyl(piperidin-3-yl)methanone have been evaluated for enzyme inhibitory activities, showing potential as enzyme inhibitors. This is significant for developing drugs targeting specific enzymatic pathways (Cetin et al., 2021). Additionally, certain derivatives demonstrated neuroprotective effects against glutamate-induced cell death, suggesting their potential application in neuroprotection and treatment of neurological disorders (Zhong et al., 2020).

Antimicrobial Activities

The antimicrobial properties of Phenyl(piperidin-3-yl)methanone derivatives have been explored, with some compounds showing notable antibacterial and antifungal activities. This suggests their potential use in developing new antimicrobial agents (Swarnkar et al., 2014).

Safety And Hazards

Phenyl(piperidin-3-yl)methanone is classified as Acute Tox. 4 Oral, indicating it may be harmful if swallowed . It is recommended to avoid inhaling its dust or vapors, and avoid contact with skin and eyes .

Future Directions

Piperidine derivatives, such as Phenyl(piperidin-3-yl)methanone, play a significant role in the pharmaceutical industry. They are present in more than twenty classes of pharmaceuticals, as well as alkaloids . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .

properties

IUPAC Name

phenyl(piperidin-3-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO/c14-12(10-5-2-1-3-6-10)11-7-4-8-13-9-11/h1-3,5-6,11,13H,4,7-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXXOWSICLRODES-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CNC1)C(=O)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50423583
Record name phenyl(piperidin-3-yl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50423583
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Phenyl(piperidin-3-yl)methanone

CAS RN

4842-87-9
Record name phenyl(piperidin-3-yl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50423583
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
5
Citations
MA Hossain, MD Shah, M Sakari - Asian pacific journal of tropical Medicine, 2011 - Elsevier
OBJECTIVE: To analyse the chemical composition of different extracts of Merremia borneensis (M. borneensis) by gas chromatography-mass spectrometry (GC-MS). METHODS: The …
Number of citations: 91 www.sciencedirect.com
RDV Sundar, S Shankar, L Ravi… - Research Journal of …, 2021 - indianjournals.com
Aim: The study aimed to analyze the antibacterial, antioxidant and anti-inflammatory potential of two different extracts (Methanol and petroleum ether) of Annona reticulata leaves. …
Number of citations: 4 www.indianjournals.com
K JHANSI, M RAHAMTULLA… - … and Pharmacy of …, 2023 - books.google.com
Aerides odorata Lour. is an epiphyte, growing up to 2 m in height. Stem is profusely branched. Leaves are flat, broad, oblong, to 25 cm long and 4 cm broad, leathery, yellowish green, …
Number of citations: 0 www.google.com
VK Paraste, S Sarsaiya, UC Mishra… - Journal of Applied …, 2023 - jabonline.in
Aerides is an epiphytic orchid that is commercially accessible as one of the prospective therapeutic orchids. The goal of this review article is to examine data from the past 10 years of …
Number of citations: 1 jabonline.in
J Katta, V Rampilla, SM Khasim - European Journal of Medicinal Plants, 2019
Number of citations: 12

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